7-Ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
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Overview
Description
Humantenine is an alkaloid isolated from the medicinal herb Gelsemium elegans (Gardner & Chapm.) Benth. This compound has garnered attention due to its biological activities, including its effects on mRNA modifications and expression in human colon cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of humantenine involves several steps, starting from simpler organic molecules. The exact synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity. Generally, the synthesis involves multiple steps of organic reactions, including condensation, cyclization, and purification processes.
Industrial Production Methods
Industrial production of humantenine typically involves the extraction of the compound from Gelsemium elegans. This process includes harvesting the plant, drying, and grinding it into a powder. The powder is then subjected to solvent extraction, followed by purification using techniques such as chromatography to isolate humantenine in its pure form .
Chemical Reactions Analysis
Types of Reactions
Humantenine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of humantenine can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying alkaloid chemistry and synthesis.
Biology: Investigated for its effects on mRNA modifications and gene expression.
Medicine: Studied for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Humantenine exerts its effects primarily through the modification of RNA molecules. It has been shown to affect RNA N6-methyladenosine (m6A) modification and mRNA expression in human colon cancer cells. This modification plays a crucial role in epigenetic regulation, affecting gene expression related to RNA splicing, translation, localization, and stability . The compound’s mechanism of action involves the disruption of m6A methylation levels of target genes, leading to cellular toxicity .
Comparison with Similar Compounds
Humantenine is often compared with other alkaloids such as koumine and yohimbane, which are also isolated from Gelsemium elegans. While these compounds share some structural similarities, humantenine is unique in its specific effects on mRNA modifications and its potential therapeutic applications in cancer research .
Similar Compounds
Koumine: Another alkaloid from with different biological activities.
Yohimbane: Known for its effects on the central nervous system and potential use in treating erectile dysfunction.
Humantenine stands out due to its specific molecular targets and pathways involved in mRNA modification, making it a unique compound with significant research potential.
Properties
IUPAC Name |
7-ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-4-13-11-22(2)18-10-21(19-9-14(13)15(18)12-26-19)16-7-5-6-8-17(16)23(25-3)20(21)24/h4-8,14-15,18-19H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKRPUOXUNOPOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN(C2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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